molecular formula C17H18ClN3O3 B601370 6-Chloro-6-defluoro Ciprofloxacin CAS No. 93106-58-2

6-Chloro-6-defluoro Ciprofloxacin

Cat. No.: B601370
CAS No.: 93106-58-2
M. Wt: 347.8
InChI Key:
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Description

6-Chloro-6-defluoro Ciprofloxacin is a derivative of Ciprofloxacin, a widely used antibiotic belonging to the fluoroquinolone class. This compound is characterized by the substitution of a chlorine atom for a fluorine atom at the sixth position of the Ciprofloxacin molecule. The molecular formula of this compound is C17H18ClN3O3, and it has a molecular weight of 347.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-6-defluoro Ciprofloxacin can be synthesized through a series of chemical reactions involving the substitution of a fluorine atom with a chlorine atom in the Ciprofloxacin molecule. A common synthetic method involves reacting the corresponding compound with an appropriate reagent under controlled conditions to achieve the desired substitution .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-defluoro Ciprofloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Mechanism of Action

6-Chloro-6-defluoro Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: The parent compound from which 6-Chloro-6-defluoro Ciprofloxacin is derived.

    Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against gram-positive bacteria.

Uniqueness

This compound is unique due to the substitution of a chlorine atom for a fluorine atom at the sixth position of the Ciprofloxacin molecule. This structural modification can influence the compound’s pharmacokinetic properties, biological activity, and spectrum of antibacterial activity .

Properties

IUPAC Name

6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHQUWATYOBFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93106-58-2
Record name 6-Chloro-6-defluoro ciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLORO-6-DEFLUORO CIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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